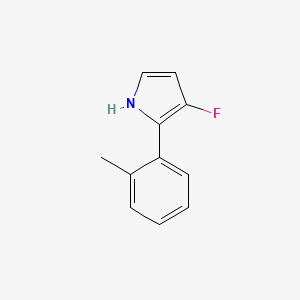
3-fluoro-2-(2-methylphenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-2-(2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 3-fluoro-2-(2-methylphenyl)-1H-pyrrole is in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents.
Antimicrobial and Anticancer Activities
Research has indicated that fluorinated pyrroles can exhibit antimicrobial and anticancer properties. For instance, studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Antifungal Activity
In a comparative study on the antifungal efficacy against Rhizoctonia cerealis and Sclerotinia sclerotiorum, it was found that this compound exhibited over 90% inhibition against Rhizoctonia cerealis at concentrations as low as 50 μg/mL.
| Compound Name | Activity Against Fungi | Inhibition Rate (%) |
|---|---|---|
| This compound | Rhizoctonia cerealis | >90% |
| Other Pyrrole Derivatives | Sclerotinia sclerotiorum | >60% |
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science. Its derivatives are being explored for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis of Advanced Materials
The synthesis of advanced materials often involves the modification of pyrrole derivatives to enhance their conductivity and stability. Recent studies have focused on optimizing synthetic routes to produce these compounds efficiently.
Agriculture
In agricultural applications, fluorinated pyrroles are utilized as broad-spectrum insecticides. Their effectiveness against various pests makes them valuable in crop protection strategies.
Case Study: Insecticidal Activity
Research has demonstrated that derivatives of this compound can effectively control pest populations, thereby improving crop yields. For example, chlorfenapyr, a related fluorinated pyrrole derivative, has been widely used as an insecticide due to its efficacy against resistant pest strains.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pyrrole structure can influence biological activity. The introduction of electron-withdrawing groups like fluorine has been shown to enhance both antimicrobial and anticancer activities.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
This method involves reacting pyrrole with electrophiles such as halogenated aryl groups. For example, 4-fluoro-2-methylphenyl halides can undergo substitution with pyrrole under acidic or basic conditions. While not directly described for the target compound, this approach is feasible given the electron-rich nature of the pyrrole ring.
Conjugate Addition and Elimination
A two-step method involves:
-
Conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes under solvent-free conditions, forming intermediates with fluorinated ethyl groups.
-
Base-induced elimination to remove nitrous acid, yielding fluorinated vinyl-pyrrole derivatives . This strategy could be adapted to introduce fluorine at the 3-position.
Hydrogenation Cyclization
A patent describes synthesizing pyrrole derivatives via hydrogenation cyclization of nitriles using Pd-C catalysts and molecular sieves . For example, starting from 2-fluoro-alpha-bromoacetophenone, cyclization under catalytic hydrogenation yields pyrrole-formaldehyde derivatives .
Fluorination Challenges
Fluorinating pyrrole rings is challenging due to competing side reactions. For instance, Selectfluor™ reagents can lead to fluorosulfonyl byproducts via nucleophilic attack on sulfur-containing groups . Optimal conditions (e.g., controlled temperature and catalysts) are critical to minimize undesired products.
Substitution Reactions
Substitution reactions often require alkaline catalysts (e.g., K₂CO₃) and solvents like ethyl acetate. For example, 2-fluoro-alpha-bromoacetophenone reacts with 3-oxo-propionitrile to form intermediates that cyclize into pyrroles .
Reaction Optimization and Yields
Structural and Functional Group Analysis
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
3-fluoro-2-(2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-2-3-5-9(8)11-10(12)6-7-13-11/h2-7,13H,1H3 |
InChI Key |
WBBGLNHLTIWUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CN2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














